4-Nitrofluorescein

Description

Structure

3D Structure

Propriétés

IUPAC Name |

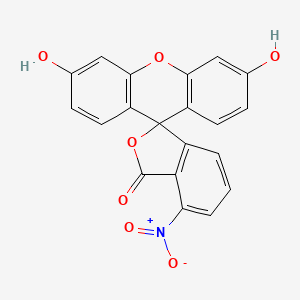

3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURQCNORMJHFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrofluorescein: Chemical Properties, Structure, and Applications

Introduction

4-Nitrofluorescein is a derivative of the intensely fluorescent dye, fluorescein. The introduction of a nitro group onto the phthalic acid-derived portion of the xanthene core significantly modulates its chemical and photophysical properties. While less fluorescent than its parent compound, this compound serves as a crucial intermediate in the synthesis of other functional dyes, such as aminofluoresceins and isothiocyanates, which are widely used for biological labeling.[1] Furthermore, the electron-withdrawing nature of the nitro group imparts unique pH-sensitive characteristics, making it a subject of interest for the development of specialized fluorescent probes.

This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and spectral behavior of this compound. It is intended for researchers, chemists, and drug development professionals who seek to understand and utilize this molecule in their work. We will delve into not just the "what" but the "why" of its behavior, grounding the discussion in fundamental chemical principles and providing actionable protocols for its synthesis and potential application.

Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic compound featuring a xanthene core structure linked to a nitro-substituted benzene ring via a spirocyclic carbon. The presence of hydroxyl, carboxyl, and nitro functional groups dictates its chemical reactivity and solubility.

Chemical Structure

The formal IUPAC name for the most common isomer is 3',6'-dihydroxy-4-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one. Its molecular structure is depicted below.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The key properties of this compound are summarized in the table below. These values are critical for designing experiments, including selecting appropriate solvents and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 3326-35-0 | [2][3][4] |

| Molecular Formula | C₂₀H₁₁NO₇ | [3][4][5] |

| Molecular Weight | 377.31 g/mol | [3][4][5] |

| Appearance | Light yellow to brown crystalline powder | [2][4] |

| Melting Point | >300 °C | [2][4] |

| Solubility | Soluble in aqueous NaOH; sparingly soluble in methanol | [2][4] |

| pKa (Predicted) | 9.29 ± 0.20 | [2][4] |

| Stability | Light and moisture sensitive | [2][4] |

| Storage Conditions | 2-8 °C, protected from light and moisture | [2][4] |

Spectral Properties and the Influence of the Nitro Group

The defining characteristic of fluorescein is its intense fluorescence. The addition of a strong electron-withdrawing nitro group (-NO₂) at the 4-position of the phthalic ring dramatically alters the electronic structure of the molecule, which in turn impacts its interaction with light.

Absorption and Emission

While specific, high-resolution spectral data for this compound is sparse in the literature, the behavior of related nitro-fluorescein derivatives provides significant insight. The fluorescence of these compounds is highly dependent on the solvent environment and the protonation state (pH) of the molecule's phenolic and carboxylic acid groups.[2]

-

General Effects of Nitro Substitution: The nitro group generally leads to a significant decrease in fluorescence quantum yield compared to the parent fluorescein molecule. This quenching effect is attributed to the nitro group promoting non-radiative decay pathways, such as intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁).[2]

-

Solvent Effects: In aprotic solvents, the dianion of 4'-nitrofluorescein is practically non-emissive. However, in protic solvents like water or ethanol, the quantum yield shows a modest increase. This is explained by an excited-state interfragmental charge transfer mechanism.[2]

-

Expected Spectral Maxima: Based on data from more heavily nitrated fluoresceins, the singly charged anion form is expected to be the most fluorescent species, with an absorption maximum (λmax) likely in the range of 500-525 nm.[6] The dianionic lactone structures, which can form in certain solvents, are typically yellow with an absorption maximum around 420-430 nm.[6] Unsubstituted fluorescein in basic aqueous solution has an absorption maximum around 490 nm and an emission maximum around 514 nm.[4][7]

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] For standard fluorescein, the quantum yield can be very high (Φf ≈ 0.9 in basic solution).[1] For nitro-substituted fluoresceins, this value is drastically reduced. Cations of dinitro- and tetranitrofluorescein have a negligible quantum yield (Φf < 10⁻⁴).[2] This makes this compound less suitable for applications requiring bright fluorescence but highlights its role as a potential quencher or an intermediate for dyes where the nitro group is subsequently converted to an auxochromic amino group.

Synthesis and Chemical Reactivity

This compound is typically synthesized via an acid-catalyzed Friedel-Crafts acylation reaction between 4-nitrophthalic acid and resorcinol. This method is scalable and provides a reliable route to the target compound.

Synthesis Workflow

The reaction proceeds by the condensation of two equivalents of resorcinol with one equivalent of 4-nitrophthalic acid. Methanesulfonic acid is an effective solvent and catalyst for this process.[3][9]

Caption: General workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

A primary application of this compound is as a precursor for 5-aminofluorescein. The nitro group can be readily reduced to an amine group (e.g., using sodium dithionite or catalytic hydrogenation). This resulting primary amine is a versatile chemical handle that can be used to conjugate the fluorescein core to other molecules, such as proteins, nucleic acids, or drugs, often after conversion to a highly reactive isothiocyanate (FITC).[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a proposed protocol for its use as a pH indicator, based on its anticipated spectral properties.

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial processes and provides a robust method for laboratory-scale synthesis.[3][9]

Materials:

-

4-Nitrophthalic acid

-

Resorcinol (Benzene-1,3-diol)

-

Methanesulfonic acid

-

Deionized water

-

Reaction vessel with overhead stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen gas.

-

Charge Reactants: To a reactor under nitrogen, charge methanesulfonic acid (approx. 4 mL per gram of 4-nitrophthalic acid).

-

With stirring, add 4-nitrophthalic acid (1.0 equivalent). Maintain the temperature between 20-25 °C during addition.

-

After 10 minutes of agitation, add resorcinol (approx. 1.1 equivalents per equivalent of nitrophthalic acid).

-

Reaction: Cautiously heat the reaction mixture to 70 °C, and then increase the temperature to 95-100 °C.

-

Maintain stirring at 95-100 °C for a minimum of 2 hours.

-

Quenching and Precipitation: Once complete, cool the reaction mixture to 60-70 °C.

-

Slowly add the warm reaction mixture to a separate vessel containing stirred deionized water (approx. 10-15 mL per gram of initial nitrophthalic acid). This will quench the reaction and precipitate the crude product.

-

Isolation: Isolate the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acid.

-

Hydrolysis: Transfer the crude solid to a flask with deionized water and heat the slurry (e.g., to 80-90 °C) for 1-2 hours.

-

Causality Explanation: This step is crucial to hydrolyze any methanesulfonic acid esters that may have formed as byproducts on the fluorescein hydroxyl groups, improving the final purity.

-

-

Final Isolation: Cool the slurry, isolate the final product by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Application as a Fluorescent pH Indicator (Proposed)

This protocol describes how to characterize and use this compound for pH determination. The principle relies on the pH-dependent equilibrium between different protonation states of the molecule, each possessing a distinct absorbance and/or fluorescence spectrum.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or 0.1 M NaOH)

-

A series of pH buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4 to pH 11)

-

Spectrofluorometer or a microplate reader with fluorescence capabilities

-

UV/Vis Spectrophotometer

-

Quartz cuvettes or black-walled microplates

Part A: Spectral Characterization and pKa Determination

-

Prepare Samples: Create a series of solutions by diluting the this compound stock solution to a final concentration (e.g., 1-10 µM) in each of the different pH buffers.

-

Measure Absorbance: For each sample, measure the full absorbance spectrum (e.g., from 350 nm to 600 nm) using the spectrophotometer. Note any changes in the absorption maximum (λmax) and the appearance of isosbestic points.

-

Measure Fluorescence: Using the spectrofluorometer, measure the emission spectrum for each sample. Excite the samples at or near the absorption maximum of the fluorescent species (e.g., start with ~490 nm and optimize).

-

Data Analysis: Plot the fluorescence intensity at the emission maximum versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the indicator.

-

Self-Validation: A clean sigmoidal curve with a clear transition point validates the utility of the dye as a pH indicator in that specific range.

-

Part B: pH Measurement of an Unknown Sample

-

Prepare Calibration Curve: Using the data from Part A, create a calibration curve by plotting the ratio of fluorescence intensities at two different emission wavelengths (if ratiometric) or the intensity at a single wavelength against pH for a series of known buffer standards.

-

Prepare Unknown Sample: Add the this compound stock solution to your unknown aqueous sample to the same final concentration used for the calibration curve.

-

Measure Fluorescence: Measure the fluorescence of the unknown sample using the same instrument settings as the calibration.

-

Determine pH: Using the fluorescence intensity (or ratio) of the unknown, interpolate the pH value from the calibration curve.

Caption: Workflow for pH determination using this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a chemical fume hood, especially when working with the dry powder.[10][13]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C). The compound is sensitive to light and moisture, so protect it from exposure.[2][4][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a fascinating modification of a classic fluorophore. While its own fluorescence is significantly attenuated, the introduction of the nitro group unlocks unique chemical properties and synthetic possibilities. Its role as a key intermediate for creating amine-functionalized dyes solidifies its importance in the field of bioconjugation and fluorescence labeling. Furthermore, its inherent pH sensitivity, driven by the electronic influence of the nitro group on the xanthene core, suggests promising, albeit underexplored, applications as a specialized pH indicator. By understanding its fundamental properties and leveraging robust synthetic and analytical protocols, researchers can effectively utilize this compound as a versatile tool in chemical and biological sciences.

References

- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 5. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

4-Nitrofluorescein synthesis from 4-nitrophthalic acid

An In-Depth Technical Guide to the Synthesis of 4-Nitrofluorescein from 4-Nitrophthalic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of fluorescent probes and labeling agents essential for biomedical research and drug development. Its synthesis via the condensation of 4-nitrophthalic acid with resorcinol represents a foundational reaction for producing key derivatives, most notably aminofluorescein and fluorescein isothiocyanate (FITC). This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanism, offering a detailed and field-proven experimental protocol, and discussing the critical role of this compound in advancing drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical knowledge and practical insights required for successful synthesis and application.

Introduction: The Strategic Importance of this compound

Fluorescein and its derivatives are cornerstones of fluorescence technology, prized for their intense green fluorescence, high quantum yield, and utility in biological systems.[][2] this compound, a derivative bearing a nitro group on the phthalic acid moiety, does not primarily serve as a fluorescent probe itself. Instead, its immense value lies in its function as a strategic chemical intermediate.

The electron-withdrawing nitro group can be readily reduced to a primary amine, yielding 5- and 6-aminofluorescein.[3] This amino group serves as a chemical handle for further modification, most importantly for the synthesis of Fluorescein Isothiocyanate (FITC).[][4] FITC is one of the most widely used fluorescent labeling agents, enabling the covalent attachment of the fluorescein fluorophore to proteins, antibodies, and nucleic acids.[][4][5] These labeled biomolecules are indispensable tools in a multitude of applications, including:

-

Fluorescent Antibody Techniques: For the rapid identification of pathogens and cellular components.[4][5]

-

High-Throughput Screening (HTS): In assays for drug discovery to identify and validate molecular targets.[6][7]

-

Fluorescence Microscopy: For visualizing cellular structures and processes.[5]

-

Drug Delivery Monitoring: In the creation of fluorescent drug conjugates to track their distribution and release in real-time.[8][9]

Therefore, a robust and well-understood synthesis of this compound is the critical first step in accessing these powerful research tools.

Reaction Mechanism: A Modified Friedel-Crafts Acylation

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically a modified Friedel-Crafts acylation reaction.[5][10][11] The reaction involves the condensation of one equivalent of 4-nitrophthalic acid with two equivalents of resorcinol, driven by a strong acid catalyst.

Causality of Key Mechanistic Steps:

-

Activation of the Electrophile: The reaction is initiated by the activation of a carbonyl group on the 4-nitrophthalic acid. In the presence of a strong protic acid (like methanesulfonic acid) or a Lewis acid (like zinc chloride), a carbonyl oxygen is protonated or coordinated.[2][11] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

First Electrophilic Aromatic Substitution: The electron-rich ring of a resorcinol molecule acts as the nucleophile, attacking the activated carbonyl carbon. This is a standard electrophilic aromatic substitution, forming a new carbon-carbon bond.

-

Second Electrophilic Aromatic Substitution: The intermediate product still possesses a reactive carbonyl group which, after activation by the acid catalyst, is attacked by a second molecule of resorcinol. This second condensation builds the core diarylmethane structure.

-

Intramolecular Cyclization and Dehydration: The final step involves an intramolecular cyclization where a hydroxyl group from one of the resorcinol moieties attacks the central carboxyl group, followed by the elimination of two water molecules. This dehydration reaction forms the stable, fused xanthene ring system and the characteristic spiro-lactone structure of fluorescein. The strong acid catalyst also acts as a powerful dehydrating agent, driving the equilibrium towards the final product.[12]

The use of 4-nitrophthalic acid results in the formation of a mixture of two constitutional isomers: 5-nitrofluorescein and 6-nitrofluorescein.[4][13] This is because the initial acylation can occur at either of the two carbonyl groups of the phthalic acid moiety, leading to different substitution patterns relative to the nitro group.

Field-Proven Experimental Protocol

While historical methods involved high-temperature thermal condensation, modern protocols favor the use of methanesulfonic acid as both a solvent and catalyst.[2] This approach offers milder reaction conditions, prevents the solidification of the reaction mass (a major issue in scaled-up thermal reactions), and generally provides higher yields and purity.[2][13]

The following protocol is a self-validating system, incorporating in-process controls to ensure reproducibility and high-quality product suitable for downstream applications.

Materials and Equipment

-

Reagents: 4-Nitrophthalic acid, Resorcinol (benzene-1,3-diol), Methanesulfonic acid, Deionized water.

-

Equipment: Jacketed glass reactor with overhead stirrer, heating/cooling circulator, nitrogen inlet, thermocouple, filtration apparatus (e.g., Büchner funnel), vacuum oven, High-Performance Liquid Chromatography (HPLC) system for in-process monitoring.

Step-by-Step Synthesis Procedure

-

Reactor Preparation: Render the reactor inert by purging with dry nitrogen. Charge the reactor with methanesulfonic acid (approx. 4 volumes relative to the weight of 4-nitrophthalic acid).[4][13]

-

Reactant Charging: While maintaining a temperature of 20-25°C, add 4-nitrophthalic acid (1.0 eq) to the reactor with agitation. After 10 minutes of stirring, add resorcinol (approx. 1.05-1.1 eq per mole of 4-nitrophthalic acid).[4][13]

-

Controlled Heating: Cautiously heat the reaction mixture to 70°C, then increase the temperature to the target range of 95-100°C.[4][13]

-

Reaction and In-Process Monitoring: Maintain the mixture at 95-100°C with continuous stirring for a minimum of 2 hours. The progress of the reaction must be monitored to ensure completion. This is a critical control point.

-

Expert Insight: The endpoint is determined when the starting material, 4-nitrophthalic acid, is consumed. This is best analyzed by HPLC, with a target limit of <2% remaining 4-nitrophthalic acid by peak area.[4][13] Failure to meet this specification can result in an impure product that is difficult to purify later.

-

-

Quenching and Precipitation: Once the reaction is complete, cool the mixture to 60-70°C. Quench the reaction by slowly adding the warm mixture to a separate vessel containing deionized water (approx. 10-15 volumes) to precipitate the crude this compound product.

-

Initial Isolation: Isolate the precipitated solid by filtration and wash with water.

-

Hydrolysis of Byproducts: Transfer the crude solid to a clean reactor and suspend it in deionized water. Heat the slurry (e.g., to 80-90°C) for a period to hydrolyze any methanesulfonic acid esters that may have formed as byproducts between the hydroxyl groups of fluorescein and the acid solvent.[4][13] This step is vital for improving the purity of the final product.

-

Final Isolation and Drying: Cool the slurry, isolate the purified product by filtration, and wash thoroughly with water until the filtrate is neutral. Dry the final product in a vacuum oven at 65-70°C to a constant weight.[4]

Quantitative Data Summary

The table below summarizes typical quantities and conditions for this synthesis, based on established procedures.[4][13]

| Parameter | Value | Rationale |

| 4-Nitrophthalic Acid | 600 g (1.0 eq) | Limiting Reagent |

| Resorcinol | 657 g (~1.05 eq) | Slight excess to drive the reaction |

| Methanesulfonic Acid | 2.43 L (~4 v/w) | Serves as both solvent and catalyst |

| Reaction Temperature | 95-100 °C | Optimal for reaction rate while minimizing degradation |

| Reaction Time | > 2 hours | Monitored by HPLC for completion |

| HPLC Completion Criteria | < 2% 4-Nitrophthalic Acid | Ensures high conversion and product quality |

| Purity (Typical) | 89-94% | Achieved after hydrolysis and washing steps |

Visualizing the Process

Chemical Reaction Scheme

Caption: Condensation of 4-nitrophthalic acid and resorcinol.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Conclusion: A Gateway to Advanced Fluorescent Probes

The synthesis of this compound from 4-nitrophthalic acid is more than a routine organic preparation; it is the foundational step for creating some of the most versatile tools in modern biomedical science. By understanding the mechanistic principles of this Friedel-Crafts reaction and employing a robust, quality-controlled protocol, researchers can reliably produce the high-purity intermediate required for subsequent transformations. The conversion of this compound into aminofluorescein and FITC provides the critical link to fluorescently labeling biomolecules, thereby enabling profound insights into cellular function, disease mechanisms, and the efficacy of novel therapeutic agents. This guide provides the necessary technical framework for scientists to confidently execute this pivotal synthesis.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. iscientific.org [iscientific.org]

- 4. US20120220787A1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications | MDPI [mdpi.com]

- 10. homework.study.com [homework.study.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 13. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fluorescence Quenching Mechanism of a-Nitrofluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-Nitrofluorescein, a derivative of the intensely fluorescent molecule fluorescein, exhibits significantly reduced fluorescence emission, a phenomenon primarily attributed to intramolecular photoinduced electron transfer (PeT). This technical guide provides a comprehensive exploration of the core mechanisms governing this fluorescence quenching. We will delve into the photophysical principles, the critical role of the nitro group as an electron acceptor, and the influence of environmental factors such as solvent polarity and pH. Furthermore, this guide presents detailed experimental protocols for characterizing the quenching process, including steady-state and time-resolved fluorescence spectroscopy. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to understand and potentially modulate the fluorescence properties of nitro-substituted fluorophores for applications in chemical sensing, biological imaging, and drug development.

Introduction: The Fluorescein Scaffold and the Impact of Nitro Substitution

Fluorescein and its derivatives are a cornerstone of fluorescence-based applications due to their excellent molar absorptivity, high fluorescence quantum yields in the visible spectrum, and good water solubility.[1] These characteristics have led to their widespread use in optical imaging, biomedical engineering, and as chemosensors.[2] The introduction of substituents onto the fluorescein core can dramatically alter its photophysical properties. One of the most profound modifications is the introduction of a nitro (-NO₂) group.

The presence of a strong electron-withdrawing group like a nitro moiety drastically reduces the fluorescence intensity of the fluorescein scaffold.[2] This quenching effect is not arbitrary; it is a predictable consequence of introducing an efficient de-excitation pathway that competes with fluorescence emission. Understanding the mechanism of this quenching is crucial for the rational design of "turn-on" fluorescent probes, where the quenching is reversed upon a specific chemical or biological event.[3] For instance, the reduction of the nitro group to an amino group can restore fluorescence, a principle exploited in probes for detecting nitroreductase activity in hypoxic tumor cells.[3]

The Core Mechanism: Intramolecular Photoinduced Electron Transfer (PeT)

The primary mechanism responsible for the fluorescence quenching in a-Nitrofluorescein is Photoinduced Electron Transfer (PeT) .[4][5] PeT is an excited-state process where an electron is transferred from a donor to an acceptor molecule or, in this case, between different moieties of the same molecule (intramolecular).[5]

Here's a step-by-step breakdown of the PeT process in a-Nitrofluorescein:

-

Excitation: The fluorescein core (the electron donor) absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This creates an electronically excited state (Fluorophore*).

-

Electron Transfer: In the excited state, the fluorescein moiety is a much stronger electron donor. The proximate, strongly electron-withdrawing nitro group (the electron acceptor) has a LUMO with a lower energy level than the LUMO of the excited fluorescein. This energetic favorability drives the transfer of the excited electron from the fluorescein core to the nitro group.

-

Charge Separation: The electron transfer results in a charge-separated state, with a radical cation on the fluorescein core and a radical anion on the nitro group.

-

Non-Radiative Decay: This charge-separated state is non-fluorescent and rapidly decays back to the ground state through non-radiative pathways (e.g., heat dissipation), thus preventing the emission of a photon (fluorescence).

This entire process occurs on a timescale that is significantly faster than the intrinsic fluorescence lifetime of the fluorescein molecule, effectively outcompeting the radiative decay pathway.[6]

Factors Influencing the Quenching Efficiency

The efficiency of PeT and thus the degree of fluorescence quenching is not absolute and can be influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can impact the energy levels of the involved molecular orbitals. In some cases, polar solvents can stabilize the charge-separated state, which can influence the rate of non-radiative decay. Interestingly, for some nitroaromatic compounds, fluorescence can be observed in highly polar solvents, although this is not typical for nitrofluoresceins.[6][7]

-

pH: The fluorescence of fluorescein is highly pH-dependent.[8][9] The various prototropic forms (cation, neutral, anion, and dianion) have different absorption and emission properties.[10][11] The dianion, prevalent at alkaline pH, is the most fluorescent species.[10] The nitro group's electron-withdrawing nature also influences the pKa values of the fluorescein core, which can shift the pH range of fluorescence.

-

Molecular Structure and Conformation: The spatial orientation between the fluorescein donor and the nitro acceptor is critical. Efficient PeT requires sufficient orbital overlap. The angle between the xanthene and phthalic planes of the fluorescein derivative can influence the quenching efficiency.[12]

Reversing the Quench: The "Turn-On" Response

The quenching of fluorescence by the nitro group is reversible. Chemical or enzymatic reduction of the nitro group to an electron-donating amino group (-NH₂) disrupts the PeT process. The amino group is an electron-donating group, which increases the electron density of the fluorescein core and eliminates the low-energy acceptor orbital of the nitro group. This restores the emissive properties of the fluorophore, leading to a "turn-on" fluorescence response.[13]

This principle is the basis for the design of fluorescent probes for detecting nitroreductase enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors.

Experimental Characterization of Fluorescence Quenching

A thorough understanding of the quenching mechanism requires robust experimental characterization. The following are key experimental protocols.

Steady-State Fluorescence Spectroscopy

This is the most fundamental technique to observe and quantify fluorescence quenching.

Objective: To measure and compare the fluorescence intensity of a-Nitrofluorescein with a non-quenched reference (e.g., fluorescein) under identical conditions.

Protocol:

-

Sample Preparation:

-

Prepare stock solutions of a-Nitrofluorescein and a reference compound (e.g., fluorescein) of the same concentration (e.g., 10 mM in DMSO).

-

Prepare a series of working solutions by diluting the stock solutions in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[14]

-

-

Instrumentation Setup:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength by measuring the absorption spectrum of the fluorophore and selecting the wavelength of maximum absorbance (λ_max_abs), which for fluorescein is typically around 490 nm.[15]

-

Set the emission scan range to capture the entire fluorescence spectrum (e.g., 500 nm to 700 nm for fluorescein).[15]

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.[15]

-

-

Data Acquisition:

-

Measure the fluorescence spectrum of the buffer blank.

-

Measure the fluorescence spectrum of the reference compound (fluorescein).

-

Measure the fluorescence spectrum of a-Nitrofluorescein.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Compare the integrated fluorescence intensities of a-Nitrofluorescein and the reference. A significantly lower intensity for a-Nitrofluorescein indicates quenching.

-

Fluorescence Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Objective: To quantitatively determine the fluorescence quantum yield of a-Nitrofluorescein relative to a standard of known quantum yield.

Protocol:

-

Standard Selection: Choose a reference standard with a well-known quantum yield and spectral properties similar to the sample (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92).[16]

-

Sample Preparation: Prepare a series of dilutions for both the standard and the sample with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots (Gradient) is used in the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

Objective: To measure the fluorescence lifetime of a-Nitrofluorescein and compare it to a non-quenched reference.

Protocol:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

-

Sample Preparation: Prepare samples as for steady-state measurements.

-

Data Acquisition:

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the appropriate wavelength.

-

Collect the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

In dynamic quenching processes like PeT, the lifetime of the quenched fluorophore will be significantly shorter than that of the unquenched fluorophore.[17]

-

Data Summary

The following table summarizes typical photophysical properties that illustrate the effect of nitro-substitution on fluorescein.

| Property | Fluorescein (Dianion) | a-Nitrofluorescein | Rationale for Difference |

| Fluorescence Quantum Yield (Φ) | High (~0.92)[16] | Very Low | Efficient quenching by PeT provides a dominant non-radiative decay pathway.[2][12] |

| Fluorescence Lifetime (τ) | ~4 ns[18][19] | Significantly shorter | The excited state is rapidly depopulated through the PeT process.[17] |

| Appearance | Bright green fluorescence | Weak or no fluorescence | The energy absorbed is dissipated primarily as heat rather than light. |

Conclusion and Future Outlook

The fluorescence quenching of a-Nitrofluorescein is a well-defined process dominated by intramolecular photoinduced electron transfer. The strong electron-withdrawing nature of the nitro group provides an efficient non-radiative de-excitation pathway that effectively outcompetes fluorescence emission. This understanding is not merely academic; it forms the basis for the design of sophisticated molecular probes and sensors.[1] By engineering molecules where the PeT process can be modulated by a specific analyte or enzymatic activity, researchers can create highly sensitive and specific "turn-on" or ratiometric fluorescent sensors.[20] Future work in this area will likely focus on fine-tuning the photophysical properties of nitro-substituted fluorophores by modifying the donor-acceptor distance and orientation, as well as exploring their applications in complex biological systems for diagnostics and targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]

- 5. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The pH dependence of fluorescein fluorescence - chemicalbook [chemicalbook.com]

- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Photoinduced electron transfer as a design concept for luminescent redox indicators. | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Spectroscopic Properties of 4-Nitrofluorescein

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrofluorescein is a derivative of the well-known fluorescein dye, distinguished by the introduction of a nitro group on the phthalic acid moiety. This single chemical modification dramatically alters the molecule's electronic and, consequently, its spectroscopic properties, transforming it from a constitutively fluorescent probe into a highly environment-sensitive indicator. Unlike its parent compound, this compound exhibits pronounced fluorescence quenching and a strong dependence on pH and solvent polarity. These characteristics, often perceived as limitations, are in fact valuable assets for designing sophisticated "smart" probes for drug discovery and diagnostics. This guide provides an in-depth exploration of the core spectroscopic principles of this compound, offering both the theoretical underpinnings and practical, field-tested protocols to empower researchers to leverage its unique properties for advanced applications.

The Nitro Group: A Deliberate Perturbation of Fluorescein's Photophysics

Fluorescein and its derivatives are pillars of fluorescence-based research, prized for their high quantum yields and photostability.[1] The strategic addition of a nitro group (NO₂) to the fluorescein core introduces a potent electron-withdrawing group. This has two profound consequences:

-

Fluorescence Quenching: The nitro group provides a non-radiative decay pathway for the excited state, effectively quenching the molecule's intrinsic fluorescence. This "off" state is the baseline for developing "turn-on" sensors, where a specific biochemical event (e.g., enzymatic cleavage) removes the quencher and restores fluorescence.[2]

-

Enhanced Environmental Sensitivity: The electronic perturbations increase the molecule's sensitivity to its local environment, particularly pH. The different protonation states of this compound possess dramatically different absorption and emission profiles, making it a functional pH indicator.[3][4]

These attributes position this compound not as a simple fluorescent label but as a responsive molecular probe, ideal for applications in high-throughput screening, enzyme activity assays, and cellular imaging.[5][6]

Core Physicochemical and Spectroscopic Profile

A foundational understanding begins with the molecule's basic properties. The data presented below has been consolidated from multiple sources to provide a reliable reference point for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₀H₁₁NO₇ | [7][8] |

| Molecular Weight | 377.3 g/mol | [7][8] |

| Appearance | Light yellow to brown crystalline powder | [7][9] |

| Melting Point | >300°C | [7][9] |

| Solubility | Soluble in 10% NaOH; sparingly soluble in other solvents | [7][9] |

| Predicted pKa | ~9.29 |[7] |

The Critical Role of pH: Prototropic Equilibrium

The spectroscopic behavior of this compound is inextricably linked to its molecular structure in solution, which exists in a pH-dependent equilibrium between three primary forms.[3]

-

Neutral Lactone Form (H₂R): At acidic pH, the molecule exists predominantly as a colorless, non-fluorescent lactone.

-

Monoanion (HR⁻): As the pH increases, the first deprotonation occurs, opening the lactone ring to form a quinoid structure. This monoanionic form is intensely colored and fluorescent.[3]

-

Dianion (R²⁻): At higher pH, a second deprotonation occurs. Unlike fluorescein, the dianion of 4'-nitrofluorescein is known to revert to a lactone-like structure in some solvents, which is only weakly colored and practically non-emissive.[1][3]

This equilibrium is the key to its utility as a pH sensor and must be considered in any experimental design.

Caption: pH-driven equilibrium between the major forms of this compound.

Spectroscopic Data Summary

The distinct spectral properties of the different ionic species are the cornerstone of this molecule's application. The monoanion is the species of primary interest for fluorescence applications.

Table 2: Spectroscopic Properties of this compound Species

| Species | Property | Value | Conditions / Solvent | Reference(s) |

|---|---|---|---|---|

| Dianion (R²⁻) | Abs. Max (λmax) | 420–430 nm | DMSO | [3] |

| Monoanion (HR⁻) | Abs. Max (λmax) | ~525 nm | DMSO | [3] |

| Molar Extinction (ε) | 92,000–96,000 M⁻¹cm⁻¹ | DMSO | [3] |

| All Species | Quantum Yield (ΦF) | Highly variable; low in aprotic solvents, increases in protic solvents (water, ethanol) | Varies |[1][3][4] |

Scientist's Note: The Molar Extinction Coefficient cited is for a closely related pentanitrofluorescein monoanion and should be used as a strong estimate.[3] The quantum yield is notoriously sensitive to the environment; it is practically zero for the dianion in aprotic solvents but sees some recovery in water or alcohols.[1] This property can be exploited for sensing solvent polarity or hydrogen bonding capacity.

Field-Proven Protocols for Spectroscopic Characterization

The following protocols are designed as self-validating systems to ensure accurate and reproducible characterization of this compound and its conjugates.

Workflow for Comprehensive Spectroscopic Analysis

A systematic approach is crucial. The workflow below outlines the logical sequence of experiments for characterizing a new batch of this compound or a novel conjugate.

Caption: Systematic workflow for the spectroscopic characterization of this compound.

Protocol: Measuring Absorbance and Molar Extinction Coefficient (ε)

Rationale: This protocol establishes the concentration of your sample with high accuracy and determines its light-absorbing efficiency at a specific wavelength. It uses a serial dilution to verify that the molecule behaves according to the Beer-Lambert Law, which is a critical self-validation step.

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

Calibrated UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

DMSO or 0.1 M NaOH for stock solution

Procedure:

-

Stock Solution Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a small amount of DMSO or 0.1 M NaOH. Bring it to a final volume of 10.00 mL in a volumetric flask using the Assay Buffer. This creates a high-concentration stock (~0.5 mM).

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution in Assay Buffer. Aim for a concentration range that gives absorbance values between 0.1 and 1.0 at the expected λmax.

-

Spectrophotometer Setup: Blank the instrument using a cuvette filled with the Assay Buffer.

-

Absorbance Measurement: For each dilution, record the full absorbance spectrum (e.g., 350-600 nm) to identify the precise absorbance maximum (λmax). Then, record the absorbance value at this λmax.

-

Data Analysis:

-

Plot Absorbance at λmax (Y-axis) versus Concentration (M, X-axis).

-

Perform a linear regression on the data. The R² value should be >0.99, confirming adherence to the Beer-Lambert Law.

-

The Molar Extinction Coefficient (ε) is the slope of the line. The units are M⁻¹cm⁻¹.[10]

-

Protocol: Measuring Fluorescence Quantum Yield (ΦF)

Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[11] The comparative method, which relates the fluorescence of the test sample to a well-characterized standard, is the most reliable approach.[12] Using a standard like Fluorescein (in 0.1 M NaOH, ΦF = 0.95) provides an authoritative benchmark.

Materials:

-

Solutions from Protocol 3.2

-

Fluorescence standard (e.g., Fluorescein)

-

Calibrated spectrofluorometer

-

1 cm pathlength quartz fluorescence cuvettes

Procedure:

-

Standard Preparation: Prepare a solution of the standard (e.g., Fluorescein in 0.1 M NaOH) with an absorbance matched to one of your test sample solutions at the excitation wavelength. Crucially, all absorbance values must be kept below 0.1 to avoid inner-filter effects.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the absorbance maximum of your this compound sample (determined in Protocol 3.2).

-

Set the excitation and emission slit widths to be identical for both sample and standard measurements (e.g., 5 nm).

-

-

Record Emission Spectra:

-

Place the cuvette with the Assay Buffer blank in the fluorometer and record its emission spectrum. This is your background.

-

Record the emission spectrum of the this compound sample.

-

Record the emission spectrum of the standard sample.

-

-

Data Analysis:

-

Subtract the background spectrum from both the sample and standard spectra.

-

Integrate the area under the corrected emission curves for both the sample (I_sample) and the standard (I_std).

-

Calculate the quantum yield (ΦF_sample) using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where:

-

ΦF is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (For dilute aqueous solutions, n_sample² / n_std² is often assumed to be 1).

-

-

Applications in Drug Discovery: From pH Sensing to "Turn-On" Assays

The unique spectroscopic profile of this compound makes it a versatile tool for creating intelligent assay systems.

Ratiometric pH Sensing

Because the different ionic forms have distinct absorption maxima, this compound can be used for ratiometric pH sensing. By monitoring the ratio of absorbance at two different wavelengths (e.g., one corresponding to the monoanion and one to the dianion), one can obtain a pH measurement that is independent of the probe's concentration.

"Turn-On" Probes for Enzyme Activity

The most powerful application leverages the nitro group as a fluorescence quencher. A substrate can be synthesized where this compound is attached via a linker that is specifically recognized and cleaved by an enzyme of interest (e.g., a protease or phosphatase).

Caption: Conceptual pathway for an enzyme-activated this compound probe.

In its initial state, the probe is "dark." Upon enzymatic cleavage, the quenching effect of the nitro group is modulated or the cleaved fluorescent portion is released, leading to a "turn-on" fluorescence signal that is directly proportional to enzyme activity. This principle is invaluable for high-throughput screening of enzyme inhibitors.[2]

Conclusion

This compound is more than a mere derivative; it is a functionally distinct fluorophore whose properties of quenching and environmental sensitivity are its greatest strengths. By understanding the fundamental principles of its pH-dependent equilibrium and by employing rigorous, self-validating experimental protocols, researchers can harness its unique characteristics. From developing sophisticated enzyme assays to probing cellular microenvironments, this compound offers a versatile platform for innovation in drug discovery and fundamental biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. watson-int.com [watson-int.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Nitrofluorescein | C20H11NO7 | CID 129633802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 3326-35-0 [m.chemicalbook.com]

- 10. forum.microlist.org [forum.microlist.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.uci.edu [chem.uci.edu]

4-Nitrofluorescein derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Application of 4-Nitrofluorescein Derivatives

Abstract

Fluorescein and its derivatives represent a cornerstone of fluorescent probe technology, prized for their brilliant emission and versatile chemical functionality. Among these, this compound stands out not merely as another dye, but as a pivotal intermediate and a functional probe in its own right. The introduction of a nitro group onto the fluorescein scaffold imparts unique photophysical properties and provides a chemical handle for extensive further modification. This guide offers a comprehensive exploration of this compound derivatives, from the fundamental principles of their synthesis to their sophisticated applications in modern research and drug development. We will delve into the causal mechanisms behind synthetic strategies, provide detailed experimental protocols, and illuminate how the specific properties of these molecules are harnessed in high-throughput screening and cellular imaging.

The Fluorescein Scaffold: A Foundation for Fluorescence

Fluorescein is a synthetic organic compound renowned for its intense green fluorescence.[1][2] Its core structure, a xanthene ring system, is responsible for its exceptional photophysical properties, including a high quantum yield and strong absorption in the visible spectrum (absorption maximum ~494 nm, emission maximum ~512 nm in water).[1][2] However, the parent fluorescein molecule has limitations. Its fluorescence is highly pH-dependent, and its polar nature restricts its passage across biological membranes.

To overcome these limitations and tailor the molecule for specific biological questions, chemical modification is essential.[3][4] Nitration is a particularly powerful modification. The electron-withdrawing nitro group significantly alters the electronic structure of the fluorophore, often quenching its fluorescence.[5][6] This "caged" fluorescence is not a drawback; rather, it forms the basis of "turn-on" probes where a specific biological event, such as enzymatic reduction, removes the quenching group and restores fluorescence.[7] Furthermore, the nitro group can be readily reduced to an amine, providing a reactive site for conjugation to proteins, antibodies, and other biomolecules.[2][8]

Synthesis of the Core Intermediate: this compound

The classical synthesis of fluorescein involves the acid-catalyzed condensation of phthalic anhydride with two equivalents of resorcinol.[1][9] To produce this compound, a substituted starting material, 4-nitrophthalic acid or its anhydride, is used.

Causality in Synthetic Design: The Friedel-Crafts Approach

Early methods for this reaction involved thermal condensation at high temperatures, which often resulted in a solidified, intractable reaction mass, making scale-up and purification exceedingly difficult.[8] Modern protocols employ a Friedel-Crafts acylation strategy using methanesulfonic acid as both a solvent and a catalyst.[8][10] This choice is deliberate and critical for several reasons:

-

Homogeneous Reaction: Methanesulfonic acid keeps the reactants in solution, preventing the solidification that plagues thermal methods.

-

Catalysis: It acts as a strong acid catalyst, protonating the anhydride to generate a highly reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution with resorcinol.

-

Controlled Temperature: The reaction can be conducted at a much lower and more controlled temperature (typically 95-100°C), minimizing side reactions and degradation.[8][10]

The reaction proceeds via the electrophilic attack of the protonated 4-nitrophthalic moiety on the electron-rich resorcinol rings, followed by cyclization and dehydration to form the xanthene core.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial methods and should be performed with appropriate safety precautions in a fume hood.[8][10]

-

Inert Atmosphere: Charge a suitable glass reactor with methanesulfonic acid (approx. 4 volumes relative to 4-nitrophthalic acid) under a nitrogen atmosphere.

-

Reactant Addition: Add 4-nitrophthalic acid (1.0 eq.) to the stirred methanesulfonic acid, maintaining the temperature between 20-25°C. After a brief agitation period (10 minutes), add resorcinol (1.05-1.1 eq.).

-

Heating: Cautiously heat the reaction mixture to 70°C, then increase the temperature to 95-100°C.

-

Reaction Monitoring: Maintain the reaction at 95-100°C for a minimum of 2 hours. The reaction progress should be monitored by a suitable analytical method, such as HPLC, to confirm the consumption of the 4-nitrophthalic acid starting material (typically to <2% area).[8]

-

Quenching & Precipitation: Once the reaction is complete, cool the mixture to 60-70°C. Quench the reaction by slowly adding the mixture to a separate vessel containing a solvent such as water to precipitate the product.

-

Isolation & Hydrolysis: Isolate the crude product by filtration. To hydrolyze any methanesulfonic acid esters that may have formed, heat the precipitate in water.

-

Purification: The resulting solid can be further purified by washing with water and drying to yield this compound. Purity can be confirmed by HPLC and NMR analysis.[10]

Key Derivatives: Expanding Functionality

This compound is a launchpad for creating a diverse array of functional probes. Two primary derivatization strategies are the masking of hydroxyl groups for cellular delivery and the conversion of the nitro group for bioconjugation.

Caption: Major derivatization pathways from this compound.

Cell-Permeable Probes: this compound Diacetate (NFD)

Rationale: The hydroxyl groups on the xanthene ring of fluorescein make it polar and membrane-impermeable. Acetylation converts these hydroxyls into nonpolar acetate esters. The resulting molecule, this compound diacetate (NFD), is uncharged and readily diffuses across the plasma membrane of living cells.[11] Inside the cell, ubiquitous intracellular esterase enzymes cleave the acetate groups, regenerating the polar this compound, which becomes trapped within the cell.[11][12] This strategy is widely used for loading fluorescent indicators into cells.

Experimental Protocol: Synthesis of this compound Diacetate

-

Suspension: Suspend this compound in an excess of acetic anhydride.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) or a base (e.g., pyridine).

-

Reaction: Heat the mixture gently (e.g., 50-60°C) with stirring until the reaction is complete (TLC or HPLC monitoring). The solid should fully dissolve as it converts to the diacetate product.

-

Isolation: Cool the reaction mixture and pour it into ice water to precipitate the 5-Nitrofluorescein diacetate and hydrolyze the excess acetic anhydride.[13]

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. The product can be recrystallized from a suitable solvent system like ethanol/water if necessary.

Bioconjugation Precursors: 4-Aminofluorescein and FITC

Rationale: The ultimate goal for many fluorescent probes is to label a specific biomolecule. The nitro group of this compound is an ideal precursor for this. It can be chemically reduced to a primary amine (4-aminofluorescein). This amine is a versatile functional group that can then be reacted with thiophosgene or a similar reagent to create an isothiocyanate (a FITC isomer).[8] The isothiocyanate group is highly reactive towards primary amines, such as the lysine residues found on the surface of proteins, forming a stable thiourea linkage. This makes FITC one of the most widely used reagents for fluorescently labeling antibodies and other proteins.[8][14]

Physicochemical Properties and Characterization

The introduction of substituents dramatically alters the properties of the fluorescein core. The nitro group, being strongly electron-withdrawing, has a profound impact on the spectral properties.

| Property | This compound | Notes |

| Molecular Formula | C₂₀H₁₁NO₇ | [15] |

| Molar Mass | 377.3 g/mol | [15] |

| Appearance | Light yellow to brown or orange crystalline solid | [14][15][16] |

| Melting Point | >300°C | [14][15] |

| pKa | ~9.29 (Predicted) | [14][15] This refers to the ionization of the hydroxyl groups, which is crucial for the pH-dependent fluorescence. |

| Solubility | Soluble in dilute aqueous bases (e.g., NaOH) | [15][16] |

| Spectroscopic Impact | Significant fluorescence quenching | The nitro group provides a pathway for non-radiative decay, quenching the fluorescence of the parent molecule. This effect is common for nitro-substituted fluorophores.[5] |

| pH-Dependent Behavior | Exhibits pH-dependent absorption and emission | Like parent fluorescein, it exists in equilibrium between different ionic forms (lactone, quinoid, anion), each with distinct spectral properties.[1] |

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them powerful tools for probing complex biological systems.

Probes for Hypoxia and Nitroreductase Activity

A key application in drug development is the detection of cellular hypoxia (low oxygen), a hallmark of solid tumors. Many cancer cells upregulate nitroreductase enzymes under hypoxic conditions. This provides a specific enzymatic activity to target. A probe based on a 4-nitro-substituted fluorophore can be designed to be non-fluorescent (quenched).[7] Upon entering a hypoxic cell, nitroreductase reduces the nitro group to an amine. This electronic transformation eliminates the quenching effect, "turning on" a bright fluorescent signal. This provides a direct, activity-based readout of a physiologically relevant state, making it an invaluable tool for cancer research and screening for drugs that target hypoxic cells.[7]

High-Throughput Screening (HTS) Assays

Fluorescence-based assays are the workhorse of high-throughput screening (HTS) in drug discovery due to their high sensitivity and amenability to automation.[17][18][19] this compound derivatives are ideally suited for HTS. An assay can be designed where a nitroreductase enzyme converts a non-fluorescent, nitro-containing substrate into a fluorescent product. This system can be used to screen vast libraries of chemical compounds to find inhibitors of the enzyme.[18][20] A decrease in the fluorescent signal indicates that a compound is inhibiting the enzyme's activity, identifying it as a "hit" for further development.

Caption: A typical HTS workflow using a this compound-based probe.

Intracellular pH Sensing and Cell Viability

While less common than dedicated pH sensors like BCECF, the intrinsic pH sensitivity of the fluorescein core means its derivatives can report on changes in environmental pH.[1][21][22] After being unmasked by intracellular esterases, the trapped this compound's fluorescence can be influenced by the pH of its subcellular compartment.

The diacetate derivatives also serve as robust indicators of cell viability. The principle is simple and powerful: only cells with intact membranes and active esterase enzymes can process the non-fluorescent NFD into a trapped fluorescent product. Therefore, fluorescent cells are considered viable, while non-fluorescent cells are either dead or metabolically inactive.[11][12]

Conclusion

This compound is far more than a simple colored compound. It is a sophisticated chemical tool and a versatile platform for the development of advanced fluorescent probes. By understanding the rationale behind its synthesis—the shift from harsh thermal methods to controlled Friedel-Crafts chemistry—we can appreciate the elegance of its production. Its derivatives, particularly the cell-permeable diacetates and the bioconjugation-ready amines, extend its functionality deep into the realms of cell biology and drug discovery. The strategic placement of the nitro group transforms the molecule into a quenchable reporter, enabling the design of "smart" probes that signal the presence of specific enzymatic activities, such as those associated with cancer hypoxia. For researchers and drug development professionals, this compound and its derivatives offer a powerful and adaptable system for visualizing and quantifying complex biological processes.

References

- 1. Fluorescein - Wikipedia [en.wikipedia.org]

- 2. iscientific.org [iscientific.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. US20120220787A1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. lookchem.com [lookchem.com]

- 14. This compound CAS#: 3326-35-0 [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azolifesciences.com [azolifesciences.com]

- 19. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.yu.edu [repository.yu.edu]

- 21. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Absorbance and Emission Spectra of 4-Nitrofluorescein

This guide provides a comprehensive technical overview of the spectral properties of 4-Nitrofluorescein, a nitro-substituted derivative of the widely used fluorophore, fluorescein. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work. We will delve into the fundamental principles governing the absorbance and emission of light by this molecule, the significant influence of environmental factors such as solvent and pH, and provide a practical framework for its application in a laboratory setting.

Introduction to this compound: A Probe with Unique Photophysical Characteristics

This compound is a derivative of fluorescein where a nitro group (-NO₂) is attached to the fluorescein core. This substitution has a profound impact on the molecule's electronic structure and, consequently, its interaction with light. While fluorescein is renowned for its high quantum yield and bright fluorescence, the introduction of the electron-withdrawing nitro group in this compound leads to more complex and environmentally sensitive photophysical behavior.

The fluorescence quantum yields of nitro-substituted fluoresceins are highly dependent on their molecular structure, degree of protonation (pH), the nature of the solvent, aggregation state, and temperature[1]. Notably, the dianionic form of 4'-nitrofluorescein is practically non-emissive in aprotic solvents; however, its quantum yield sees an increase in alcoholic or aqueous media[2]. This interesting behavior is attributed to an excited-state inter-fragmental charge transfer process[2]. Understanding these properties is crucial for the effective application of this compound in various assays and sensing applications.

The Foundation: Understanding Absorbance and Fluorescence Spectroscopy

The interaction of a molecule like this compound with light is governed by the principles of quantum mechanics. The processes of absorbance and fluorescence are central to its application as a fluorescent probe.

Absorbance: When a photon of light with the appropriate energy strikes a this compound molecule, it can be absorbed, causing an electron to transition from a lower energy ground state (S₀) to a higher energy excited state (S₁ or S₂). The specific wavelengths of light that are absorbed are dictated by the molecule's unique electronic structure. An absorbance spectrum is a plot of the amount of light absorbed by a sample at different wavelengths[3].

Fluorescence: Following excitation, the molecule in its excited state is unstable and will seek to return to the ground state. One of the pathways for this relaxation is through the emission of a photon. This process is known as fluorescence. Due to energy loss through non-radiative processes like vibrational relaxation, the emitted photon is of lower energy and therefore longer wavelength than the absorbed photon[4]. This difference in wavelength between the absorbance and emission maxima is termed the Stokes Shift [5]. A larger Stokes shift is generally advantageous as it simplifies the differentiation between excitation and emission light.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed[6]. A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency[6].

Environmental Influences on the Spectral Properties of this compound

The absorbance and emission spectra of this compound are not static but are highly sensitive to its immediate chemical environment. The two most critical factors are the solvent polarity and the pH of the medium.

The Role of Solvent Polarity

The polarity of the solvent can significantly influence the energy levels of the ground and excited states of a fluorophore, leading to shifts in the absorbance and emission spectra, a phenomenon known as solvatochromism. For nitro-substituted fluoresceins, the nature of the solvent plays a crucial role in determining the fluorescence quantum yield[1].

As previously mentioned, the dianion of 4'-nitrofluorescein is nearly non-fluorescent in aprotic solvents but shows increased fluorescence in protic solvents like alcohols and water[2]. This is a critical consideration when designing experiments, as the choice of solvent can dramatically alter the signal output.

pH Dependence: A Key Feature of Fluorescein Derivatives

Fluorescein and its derivatives are well-known for their pH-dependent spectral properties, which arise from the different prototropic forms the molecule can adopt[7][8]. This compound is no exception. The protonation and deprotonation of its functional groups alter the electronic structure and thus the absorbance and emission characteristics.

At varying pH levels, this compound can exist in cationic, neutral, monoanionic, and dianionic forms. Each of these species will have a distinct absorbance and emission profile. For instance, with fluorescein, the dianionic form, which is prevalent at alkaline pH, exhibits the strongest fluorescence[7]. Understanding the pKa values of this compound is therefore essential for predicting its spectral behavior at a given pH and for its potential use as a pH indicator.

Quantitative Spectral Data of this compound

While extensive quantitative data for this compound is not as readily available as for its parent compound, fluorescein, we can infer its general behavior from related compounds and the available literature. For comparison, the closely related 4,5-dinitrofluorescein exhibits distinct spectral shifts depending on the solvent and pH[9]. Researchers should be aware that the specific values for this compound will need to be experimentally determined for their specific conditions.

Table 1: Expected Spectral Behavior of this compound in Different Environments (Qualitative)

| Solvent/Condition | Expected Excitation Max (λ_ex) | Expected Emission Max (λ_em) | Expected Quantum Yield (Φ) | Notes |

| Aprotic Solvent (e.g., DMSO) | Shifted compared to protic solvents | Shifted compared to protic solvents | Very Low | The dianionic form is practically non-emissive[2]. |

| Protic Solvent (e.g., Ethanol) | Wavelength will vary | Wavelength will vary | Moderate | Quantum yield is expected to be higher than in aprotic solvents[2]. |

| Aqueous Solution (Acidic pH) | Blue-shifted | Lower intensity | Low | Predominance of cationic and neutral forms which are typically less fluorescent. |

| Aqueous Solution (Neutral pH) | Intermediate | Intermediate intensity | Moderate | A mixture of prototropic forms will be present. |

| Aqueous Solution (Alkaline pH) | Red-shifted | Highest intensity | Highest in aqueous media | The dianionic form is expected to be the most fluorescent species. |

Note: The terms "Blue-shifted" and "Red-shifted" are relative to the dianionic form in alkaline aqueous solution.

Experimental Protocol: Measuring the Absorbance and Emission Spectra of this compound

This section provides a detailed, step-by-step methodology for acquiring the absorbance and emission spectra of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation

-

This compound (powder)

-

Spectroscopy-grade solvents (e.g., ethanol, DMSO, deionized water)

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Workflow for Spectral Characterization

Caption: Workflow for the spectral characterization of this compound.

Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve it in a minimal amount of a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Dilute the stock solution in the desired solvents (e.g., ethanol, DMSO, buffered aqueous solutions at pH 4, 7, and 9) to a final concentration that gives an absorbance maximum between 0.05 and 0.1. This is crucial to avoid inner filter effects in fluorescence measurements.

-

-

Absorbance Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Use a quartz cuvette to blank the instrument with the same solvent or buffer as your sample.

-

Record the absorbance spectrum of your this compound working solution over a suitable wavelength range (e.g., 350-600 nm).

-

Identify the wavelength of maximum absorbance (λ_abs_max).

-

-

Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λ_abs_max determined in the previous step.

-

Record the emission spectrum by scanning a wavelength range that starts at a slightly longer wavelength than the excitation wavelength and extends to cover the entire emission profile (e.g., if λ_abs_max is 480 nm, scan from 490 nm to 700 nm).

-

Identify the wavelength of maximum emission (λ_em_max).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the λ_em_max determined in the previous step.

-

Record the excitation spectrum by scanning a range of wavelengths that covers the absorbance profile (e.g., 350-500 nm).

-

The resulting excitation spectrum should closely resemble the absorbance spectrum.

-

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a potentially valuable tool in various research and drug development applications.

Biosensing

The sensitivity of this compound's fluorescence to its environment, particularly pH, makes it a candidate for the development of biosensors[2]. For example, it could be used to monitor pH changes in cellular compartments or to develop enzyme assays where a change in pH is a product of the reaction.

Cellular Imaging

While specific protocols for this compound are not widely published, its fluorescein backbone suggests its potential use in cellular imaging. A general protocol for intracellular staining would involve incubating cells with a cell-permeant form of the dye and then visualizing the fluorescence using a fluorescence microscope.

Illustrative Signaling Pathway for a Hypothetical this compound-Based pH Biosensor:

Caption: Hypothetical signaling pathway for a this compound-based pH sensor.

Conclusion